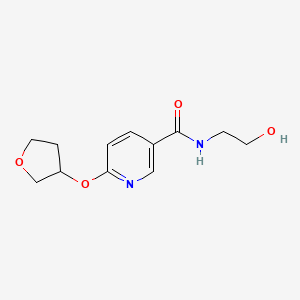

N-(2-hydroxyethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Description

Properties

IUPAC Name |

N-(2-hydroxyethyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c15-5-4-13-12(16)9-1-2-11(14-7-9)18-10-3-6-17-8-10/h1-2,7,10,15H,3-6,8H2,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZTWHVILQFJYRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=C(C=C2)C(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves the following steps:

Starting Materials: Nicotinamide, 2-hydroxyethylamine, and tetrahydrofuran-3-ol.

Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The nicotinamide core can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting the hydroxy group to a chloro group, followed by nucleophilic substitution.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxyethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its structural similarity to nicotinamide adenine dinucleotide (NAD+).

Medicine: Explored for its potential therapeutic effects, particularly in the modulation of nicotinamide pathways.

Industry: Utilized in the development of novel materials with specific properties, such as enhanced solubility or stability.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl and tetrahydrofuran groups may enhance its binding affinity and specificity. The compound may modulate biochemical pathways involving nicotinamide, influencing cellular processes such as energy metabolism and DNA repair.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

Afatinib (EGFR/HER2 Inhibitor)

- Structure: Afatinib (S,E-N-(4-((3-chloro-4-fluorophenyl)amino)-7-(tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide) shares the tetrahydrofuran-3-yl)oxy substituent but features a quinazoline core instead of nicotinamide.

- Key Differences: The quinazoline core in afatinib targets EGFR/HER2 kinases via irreversible binding to cysteine residues, whereas the nicotinamide core of the target compound may engage in distinct binding interactions (e.g., NAD$^+$-mimetic activity). Afatinib’s dimethylamino butenamide side chain enhances cellular uptake, unlike the hydroxyethyl group in the target compound, which may prioritize solubility over membrane permeability .

Benzothiazole Derivatives (Patent EP3348550A1)

- Examples :

- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

- N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

- Key Differences :

- Benzothiazole cores exhibit strong π-stacking interactions with kinase ATP-binding pockets, while nicotinamide derivatives often act as cofactor mimics.

- The trifluoromethyl and methoxyphenyl groups in these derivatives enhance lipophilicity and target affinity, contrasting with the polar tetrahydrofuran-3-yl)oxy group in the target compound .

Pharmacokinetic and Pharmacodynamic Hypotheses

| Property | Target Compound | Afatinib | Benzothiazole Derivatives |

|---|---|---|---|

| Core Structure | Nicotinamide | Quinazoline | Benzothiazole |

| Key Substituents | Tetrahydrofuran-3-yl)oxy, hydroxyethyl | Tetrahydrofuran-3-yl)oxy, dimethylamino | Trifluoromethyl, methoxyphenyl |

| Putative Target | NAD$^+$-dependent enzymes | EGFR/HER2 kinases | Kinases (e.g., Aurora, LAP) |

| Metabolic Stability | High (tetrahydrofuran resists oxidation) | Moderate (quinazoline susceptible to CYP) | Variable (trifluoromethyl slows metabolism) |

| Solubility | Likely high (hydroxyethyl group) | Moderate | Low (lipophilic substituents) |

Functional Group Analysis

- Tetrahydrofuran-3-yl)oxy Group :

- Hydroxyethyl vs. Methoxyphenyl groups in benzothiazole derivatives increase membrane permeability but may raise toxicity risks .

Research Implications and Limitations

- Knowledge Gaps: No direct biological data for the target compound are available in the provided evidence. Its activity must be inferred from structural analogs.

- Contradictions : While benzothiazole derivatives prioritize kinase inhibition via lipophilic interactions, the target compound’s design suggests a divergent mechanism (e.g., PARP inhibition or metabolic modulation).

Biological Activity

N-(2-hydroxyethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a nicotinamide core with a hydroxyethyl group and a tetrahydrofuran moiety. This structural configuration is significant for its biological activity, influencing its solubility, stability, and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Modulation : The compound may interact with various enzymes, either inhibiting or enhancing their activity. This modulation can influence metabolic pathways critical for cellular function.

- Receptor Binding : It has the potential to bind to specific receptors, affecting signaling pathways involved in cellular processes such as proliferation and apoptosis.

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, protecting cells from oxidative stress by scavenging free radicals.

Biological Activity and Therapeutic Applications

Research indicates several therapeutic applications for this compound:

- Anticancer Properties : Studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, it has demonstrated cytotoxic effects against breast cancer cells in vitro, potentially through apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : The compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases such as Alzheimer's. Its ability to modulate neuroinflammation and enhance neuronal survival is under investigation.

- Antimicrobial Activity : There is emerging evidence that this compound possesses antibacterial properties, making it a candidate for developing new antibiotics.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits growth in breast cancer cell lines | |

| Neuroprotection | Reduces neuroinflammation in Alzheimer's models | |

| Antimicrobial | Exhibits antibacterial activity against multiple strains |

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on MCF-7 breast cancer cells indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Neuroprotective Effects

In a mouse model of Alzheimer's disease, administration of this compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function as measured by behavioral tests. This suggests a protective role against neurodegeneration.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-hydroxyethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including amidation and etherification. For example, nicotinic acid derivatives are coupled with tetrahydrofuran-3-ol using coupling agents like EDC or DCC under controlled temperatures (e.g., 0–25°C). Solvent choice (e.g., DMF or THF) and stoichiometric ratios of reagents are critical for optimizing yield (>80%) and purity (>95%) . Post-synthesis purification via column chromatography or recrystallization is recommended.

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying connectivity of the tetrahydrofuran-3-yl and hydroxyethyl groups. Infrared (IR) spectroscopy confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>98%) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO) but has limited aqueous solubility. Stability studies in PBS (pH 7.4) at 37°C over 24 hours show <10% degradation, suggesting suitability for in vitro assays. Use antioxidants (e.g., BHT) in storage solutions to prevent oxidation of the tetrahydrofuran ring .

Advanced Research Questions

Q. How can researchers identify and validate the primary molecular targets of this compound in disease models?

- Methodological Answer : Employ affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Validate targets via Western blot or surface plasmon resonance (SPR). For example, analogs of this compound interact with NAD+-dependent enzymes (e.g., sirtuins), which can be confirmed using enzymatic inhibition assays .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. pro-apoptotic effects)?

- Methodological Answer : Use orthogonal assays (e.g., ELISA for cytokine levels and flow cytometry for apoptosis markers) to confirm context-dependent effects. Dose-response studies (0.1–100 µM) and cell-type specificity (e.g., cancer vs. immune cells) can clarify discrepancies. Computational docking studies may predict off-target interactions .

Q. How does the stereochemistry of the tetrahydrofuran-3-yl group influence pharmacological activity?

- Methodological Answer : Synthesize enantiomers via chiral catalysts (e.g., Ru-BINAP complexes) and compare activity in vitro. For example, (R)-tetrahydrofuran derivatives show 3-fold higher binding affinity to phospholipase D than (S)-isomers. Circular dichroism (CD) spectra and X-ray crystallography confirm stereochemical configurations .

Q. What strategies mitigate instability of the hydroxyethyl group during long-term storage or in vivo administration?

- Methodological Answer : Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life. For in vivo use, formulate as a prodrug (e.g., ester derivatives) or encapsulate in PEGylated liposomes to reduce hydrolysis. Monitor degradation via LC-MS at regular intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.